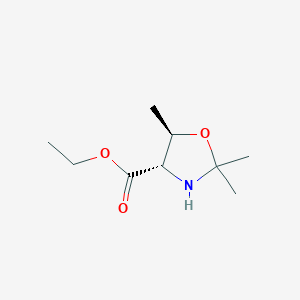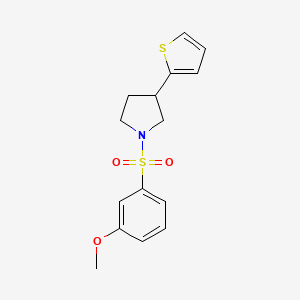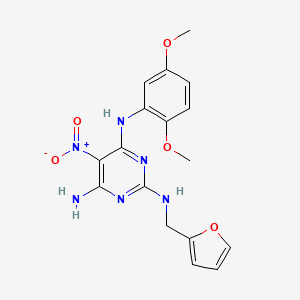
Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate, also known as ethyl trans-4,5-epoxymethyl-2-methyl-oxazolidine-3-carboxylate, is a chemical compound used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary in organic synthesis, helping to control the stereochemistry of reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate. However, it is not used as a drug and has no known side effects.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate in lab experiments is its ability to act as a chiral auxiliary, helping to control the stereochemistry of reactions. However, its use is limited to certain types of reactions and may not be suitable for all experiments.
Future Directions
There are several future directions for research involving Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate. These include exploring its use in the synthesis of biologically active compounds, investigating its potential as a ligand in asymmetric catalysis, and further understanding its mechanism of action in organic synthesis reactions. Additionally, research could be conducted to determine any potential environmental impacts associated with the synthesis and use of this compound.
Synthesis Methods
Ethyl (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate can be synthesized using various methods, including the reaction of 2-mEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-2-nitrosopropane with Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate glyoxylate, followed by the reaction with sodium methoxide, and then with Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate chloroformate. Another method involves the reaction of 2-mEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-2-nitrosopropane with Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate glyoxylate, followed by the reaction with sodium methoxide, and then with oxalyl chloride.
Scientific Research Applications
Ethyl (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate is used in scientific research for various purposes, including as a chiral auxiliary in organic synthesis, as a ligand in asymmetric catalysis, and as a reagent in the synthesis of biologically active compounds.
properties
IUPAC Name |
ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-12-8(11)7-6(2)13-9(3,4)10-7/h6-7,10H,5H2,1-4H3/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTXCVCQUQEXBL-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](OC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)

![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)


![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)
![(Z)-ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718519.png)
![3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2718521.png)

![5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione](/img/structure/B2718523.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2718525.png)